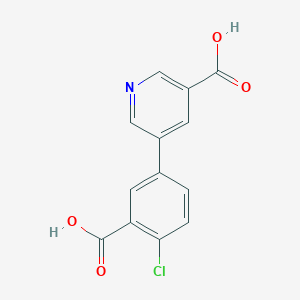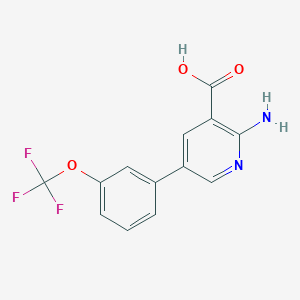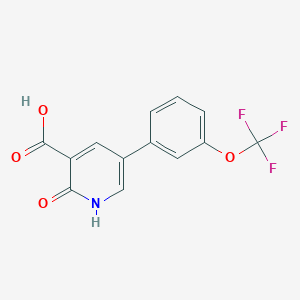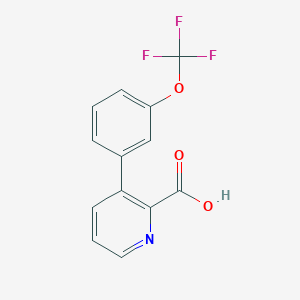![molecular formula C16H14N2O3 B6393612 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261901-44-3](/img/structure/B6393612.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%
Descripción general
Descripción
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid (5-CAPPA) is a cyclic organic compound with a molecular formula of C10H11NO3. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. 5-CAPPA has a variety of applications in scientific research, due to its unique properties and structure.
Aplicaciones Científicas De Investigación
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including as a ligand for metal complexes, as a reagent in organic synthesis, and as an inhibitor of enzymes and other proteins. It has also been used as a fluorescent probe for the detection of metal ions, and as a fluorescent probe for the detection of amino acids and peptides.
Mecanismo De Acción
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% binds to metal ions, such as zinc, copper, and magnesium, through its cyclopropylaminocarbonylphenol moiety. This binding is believed to be due to the formation of a coordination bond between the metal ion and the nitrogen atom of the cyclopropylaminocarbonylphenol moiety. 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% also binds to proteins and enzymes through its picolinic acid moiety, which forms hydrogen bonds with the protein or enzyme.
Biochemical and Physiological Effects
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as phosphatases, proteases, and kinases. It has also been found to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its ability to bind to metal ions and proteins, which makes it a useful tool for studying the structure and function of proteins and enzymes. However, there are some limitations to using 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it can be toxic to cells, so it should be used with caution.
Direcciones Futuras
There are a variety of potential future directions for research involving 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%. For example, further research could be done to study the mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% and to identify additional biochemical and physiological effects. Additionally, research could be done to develop new methods for synthesizing 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% and to explore its potential applications in medicine and other fields. Finally, research could be done to improve the solubility of 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% in aqueous solutions and to reduce its toxicity to cells.
Métodos De Síntesis
5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized from cyclopropylamine, phenol, and picolinic acid. In the first step, cyclopropylamine is reacted with phenol in the presence of a base, such as sodium hydroxide, to form a cyclopropylaminocarbonylphenol. This compound is then reacted with picolinic acid in the presence of a strong acid, such as hydrochloric acid, to form 5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%.
Propiedades
IUPAC Name |
5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)12-4-7-14(16(20)21)17-9-12/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXEIFVUHNZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160203 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-44-3 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)




![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)